molecular formula C16H17N3O B2506781 2-Amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile CAS No. 331979-86-3

2-Amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile

Cat. No. B2506781
CAS RN: 331979-86-3
M. Wt: 267.332
InChI Key: ASNGPDBAFKDQHF-UHFFFAOYSA-N
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Description

The compound of interest, 2-Amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile, is a pyridine derivative that has been the subject of various synthetic and chemical studies. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural versatility.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. An efficient synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine derivatives was reported using aromatic aldehydes, malononitrile, and ethanol in the presence of NaOH, highlighting the role of ethanol as a weak nucleophilic reagent in the reaction . Another study described the transformation of a chloro-dithiazolylideneamino pyridine derivative into various guanidines and pyrimidines, showcasing the reactivity of the pyridine nucleus with primary and secondary amines . Additionally, a three-component synthesis approach was used to create a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, demonstrating the versatility of pyridine derivatives in multi-component reactions .

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been confirmed using various spectroscopic techniques. For instance, the structure of a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was established by 1H NMR, MS, and X-ray single crystal diffraction . Similarly, the crystal structure of a triazolylpyridine derivative was determined by X-ray diffraction, providing insights into the molecular conformation and arrangement .

Chemical Reactions Analysis

Pyridine derivatives undergo a range of chemical reactions, expanding their utility in synthetic chemistry. The reaction of a pyrazolinylpyridine derivative with various reagents led to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines . Another study investigated the chemical reactivity of a pyrimidinylacetamide derivative, which was used as a building block for constructing various nitrogen heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives have been studied through photophysical, solvatochromic, and electrochemical investigations. A study on methoxynaphthalenylmethyl-biphenyl-carbonitrile derivatives revealed the influence of solvent polarity on the spectral behavior of molecules and examined the relationship between fluorescence quantum efficiencies and calculated HOMO and LUMO energies by DFT calculations . These findings underscore the importance of understanding the electronic properties of pyridine derivatives for their potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: The compound has been synthesized using methods like Tandem Michael addition/imino-nitrile cyclization. These techniques contribute to understanding the compound's structure and potential applications (Dong et al., 2010).
  • Structural Features: Studies have conducted X-ray diffraction and spectroscopic analysis to determine the crystal structure and chemical properties of similar compounds. This aids in understanding the molecular configuration and potential reactivity (Jukić et al., 2010).

Biological and Chemical Properties

  • Antimicrobial Activity: Some derivatives of the compound have been synthesized and shown to possess antimicrobial properties. This opens up possibilities for pharmaceutical applications (Puthran et al., 2019).
  • Chemical Reactivity: The compound has been used as a building block in synthesizing various nitrogen heterocyclic compounds, demonstrating its versatility in chemical reactions (Farouk et al., 2021).

Applications in Materials Science

  • Optical Properties: Studies have examined the optical properties of derivatives of this compound, especially when formed into thin films. This research is significant for potential applications in materials science and nanotechnology (Zeyada et al., 2016).
  • Corrosion Inhibition: Derivatives of the compound have been explored as corrosion inhibitors for metals in acidic environments. This is particularly relevant in industrial applications to protect metal structures and components (Yadav et al., 2016).

properties

IUPAC Name

2-amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-4-14-10(2)15(13(9-17)16(18)19-14)11-5-7-12(20-3)8-6-11/h5-8H,4H2,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNGPDBAFKDQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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